NTPDase Isoform Selectivity: NTPDase2-Sparing Profile
ARL67156 exhibits a restricted NTPDase inhibition profile with Ki values of 11 ± 3 μM for human NTPDase1, 18 ± 4 μM for NTPDase3, and 12 ± 3 μM for NPP1, while requiring approximately 1 mM to achieve only 50% inhibition of NTPDase2 [1]. In a parallel capillary electrophoresis-based inhibitor panel, ARL67156 displayed Ki values of 27.0 μM (NTPDase1), ~50% inhibition at 1 mM (NTPDase2), and 112.1 μM (NTPDase3) [REFS-1, Table 3]. By comparison, POM-1 inhibits NTPDase1, 2, and 3 with Ki values spanning 0.8–2.58 μM, 3.29–28.8 μM, and 0.663–3.26 μM respectively [2], meaning POM-1 potently blocks all three isoforms including NTPDase2, which ARL67156 largely spares. Suramin shows a markedly different selectivity pattern: NTPDase1 Ki = 300 ± 0.1 μM, NTPDase2 Ki = 65.4 ± 0.01 μM, NTPDase3 Ki = 12.7 ± 0.03 μM — i.e., it preferentially inhibits NTPDase3 over NTPDase1 by approximately 24-fold [REFS-1, Table 3]. PPADS inhibits NTPDase3 with a Ki of 3.0 ± 0.001 μM (~37-fold more potent than ARL67156 at this isoform) and also blocks NTPDase1 (Ki = 46.0 μM) and NTPDase2 (Ki = 44.2 μM) [REFS-1, Table 3]. The key differentiator is that ARL67156 is the only inhibitor in this panel that functionally discriminates NTPDase1/3 from NTPDase2, enabling experimental designs that require preservation of NTPDase2-mediated ADP formation while blocking NTPDase1/3-mediated ATP hydrolysis.
| Evidence Dimension | NTPDase isoform selectivity (Ki or % inhibition at 1 mM) |
|---|---|
| Target Compound Data | NTPDase1 Ki = 11 ± 3 μM; NTPDase3 Ki = 18 ± 4 μM; NPP1 Ki = 12 ± 3 μM; NTPDase2: ~50% inhibition at 1 mM |
| Comparator Or Baseline | POM-1: NTPDase1 Ki = 0.8–2.58 μM, NTPDase2 Ki = 3.29–28.8 μM, NTPDase3 Ki = 0.663–3.26 μM. Suramin: NTPDase1 Ki = 300 μM, NTPDase2 Ki = 65.4 μM, NTPDase3 Ki = 12.7 μM. PPADS: NTPDase1 Ki = 46.0 μM, NTPDase2 Ki = 44.2 μM, NTPDase3 Ki = 3.0 μM |
| Quantified Difference | ARL67156 spares NTPDase2 (requires ~1 mM for 50% inhibition) vs. POM-1 (Ki = 3.29–28.8 μM), Suramin (Ki = 65.4 μM), PPADS (Ki = 44.2 μM). NTPDase3 selectivity rank order: PPADS > Suramin > POM-1 > ARL67156. ARL67156 uniquely NTPDase2-sparing. |
| Conditions | Recombinant human NTPDases 1,2,3 expressed in COS-7 cells; colorimetric malachite green and HPLC-based phosphate detection assays (Lévesque 2007); CE-LIF assay (Schäkel 2020); capillary electrophoresis in-capillary enzymatic microreaction (Iqbal/Müller CE method, Table 3) |
Why This Matters
Investigators studying systems where NTPDase2 plays a functional role (e.g., ADP-mediated P2Y1 signaling in vascular smooth muscle, colonic motility) cannot substitute POM-1 or suramin for ARL67156 without simultaneously blocking the NTPDase2-dependent ADP formation pathway that ARL67156 preserves.
- [1] Lévesque SA, Lavoie EG, Lecka J, Bigonnesse F, Sévigny J. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. Br J Pharmacol. 2007 Sep;152(1):141-50. doi:10.1038/sj.bjp.0707361 (Includes Table 3 with CE-based inhibitor panel data) View Source
- [2] Moreland N, Durnin L, Mutafova-Yambolieva VN. POM-1 is a Non-Specific ATPase Inhibitor that Competitively Inhibits Luciferase. Physiology. 2025;40(S1):1624. doi:10.1152/physiol.2025.40.S1.1624 (POM-1 Ki values compiled from literature) View Source
